Cas no 1260882-93-6 (3,5-Difluoro-4-nitrobenzamide)

3,5-Difluoro-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-4-nitrobenzamide
- 3,5-difluoro-4-nitro-benzamide
- 1260882-93-6
- A856868
- AKOS024258324
- DB-293910
-
- インチ: InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
- InChIKey: UWRANGRDPHQGBQ-UHFFFAOYSA-N
- ほほえんだ: FC1=C([N+]([O-])=O)C(F)=CC(C(N)=O)=C1
計算された属性
- せいみつぶんしりょう: 202.01899832g/mol
- どういたいしつりょう: 202.01899832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 287.3±40.0 ºC (760 Torr),
- フラッシュポイント: 127.6±27.3 ºC,
- ようかいど: 極微溶性(0.18 g/l)(25ºC)、
3,5-Difluoro-4-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807220-1g |
3,5-Difluoro-4-nitrobenzamide |
1260882-93-6 | 98% | 1g |
¥1713.00 | 2024-08-09 | |
Alichem | A015002445-5g |
3,5-Difluoro-4-nitrobenzamide |
1260882-93-6 | 95% | 5g |
$965.90 | 2023-09-03 | |
Ambeed | A542581-1g |
3,5-Difluoro-4-nitrobenzamide |
1260882-93-6 | 95+% | 1g |
$204.0 | 2024-04-25 | |
Crysdot LLC | CD12167868-5g |
3,5-Difluoro-4-nitrobenzamide |
1260882-93-6 | 95+% | 5g |
$736 | 2024-07-23 |
3,5-Difluoro-4-nitrobenzamide 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3,5-Difluoro-4-nitrobenzamideに関する追加情報
Professional Introduction to 3,5-Difluoro-4-nitrobenzamide (CAS No. 1260882-93-6)
3,5-Difluoro-4-nitrobenzamide is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1260882-93-6, is characterized by its unique molecular structure, which includes both fluoro and nitro substituents. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The significance of 3,5-Difluoro-4-nitrobenzamide lies in its potential applications across multiple domains of medicinal chemistry. Its structural features enable it to serve as a building block for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of compounds with antimicrobial and anti-inflammatory properties, which are crucial in addressing emerging infectious diseases and chronic inflammatory conditions.
In the realm of drug discovery, the introduction of fluorine atoms into a benzamide scaffold often enhances metabolic stability and binding affinity to biological targets. The presence of both fluoro and nitro groups in 3,5-Difluoro-4-nitrobenzamide further modulates these properties, making it an attractive candidate for further exploration. Researchers have leveraged this compound to develop derivatives that exhibit improved pharmacokinetic profiles compared to their parent structures.
One of the most compelling aspects of 3,5-Difluoro-4-nitrobenzamide is its versatility in synthetic chemistry. The nitro group can be readily reduced to an amine, providing a pathway to introduce various amine-containing moieties into the molecule. This reactivity has been exploited in the design of peptidomimetics and other bioactive peptides that mimic natural signaling molecules. Such derivatives hold promise for applications in regenerative medicine and immunomodulation.
The fluoro substituents in 3,5-Difluoro-4-nitrobenzamide also contribute to its unique electronic properties, influencing its interactions with biological targets. Fluorine atoms are known to enhance binding affinity through dipole-dipole interactions and can improve oral bioavailability by reducing metabolic degradation. These characteristics have made this compound a focal point in the development of next-generation small-molecule drugs.
Recent advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug candidates like 3,5-Difluoro-4-nitrobenzamide. Molecular modeling studies have revealed insights into how modifications at the fluoro and nitro positions can fine-tune binding interactions with enzymes and receptors. These insights have guided the synthesis of optimized derivatives with enhanced therapeutic efficacy.
The pharmaceutical industry has taken note of the potential of 3,5-Difluoro-4-nitrobenzamide as a key intermediate. Several companies are actively investigating its applications in developing treatments for neurological disorders, cancer, and infectious diseases. The compound's ability to serve as a precursor for multiple drug classes underscores its importance in modern medicinal chemistry.
In conclusion, 3,5-Difluoro-4-nitrobenzamide (CAS No. 1260882-93-6) represents a significant advancement in chemical pharmaceuticals. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its role in addressing global health challenges is likely to expand further.
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